1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride
Description
This compound is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a pyrrolidin-1-yl group at the C2 position and a 4-hydroxy-3-methoxyphenyl group at the C1 position, forming a monohydrochloride salt. The hydroxyl and methoxy substituents on the phenyl ring distinguish it from many other pyrrolidinyl cathinones, which typically feature halogen or alkyl modifications. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications .
Properties
CAS No. |
2748590-34-1 |
|---|---|
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-6-13(17-9-4-5-10-17)16(19)12-7-8-14(18)15(11-12)20-2;/h7-8,11,13,18H,3-6,9-10H2,1-2H3;1H |
InChI Key |
FRZIPUAPGSQHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)O)OC)N2CCCC2.Cl |
Origin of Product |
United States |
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride, is a compound with significant potential in pharmacology due to its structural features that suggest various biological activities. This article explores its biological activity, including its effects on enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H23NO3
- Molecular Weight : 289.36 g/mol
- CAS Number : 77795-17-6
The presence of the hydroxy and methoxy groups on the phenyl ring contributes to its bioactivity by enhancing interactions with biological targets.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to 1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one exhibit acetylcholinesterase (AChE) inhibitory activity. AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may be beneficial in treating conditions like Alzheimer's disease.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | TBD |
| Similar Compounds | 10 - 50 |
The exact IC50 value for our compound is yet to be determined, but studies on related structures suggest promising activity.
2. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been evaluated in several studies.
Antioxidant Activity Assay Results
Research has shown that phenolic compounds exhibit significant antioxidant activities through various mechanisms, including radical scavenging and metal chelation.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | High |
| ABTS Scavenging | Moderate |
3. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been suggested based on its structural similarity to other known anti-inflammatory agents. Studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells demonstrated that related compounds can significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production.
Case Study: Anti-inflammatory Effects
In a study evaluating anti-inflammatory activity:
- Treatment : Cells treated with LPS and varying concentrations of the compound.
- Results : Significant reduction in NO production was observed at concentrations of 25 µM and above.
4. Neuroprotective Effects
Given its structural features, this compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Further research is required to elucidate these effects fully.
Comparison with Similar Compounds
Structural Modifications in the Aryl Group
- 4-Fluoro-3-methyl-α-PVP (MFPVP) Hydrochloride : Features a 4-fluoro-3-methylphenyl group instead of the 4-hydroxy-3-methoxyphenyl group. The fluorine and methyl substituents increase lipophilicity, enhancing blood-brain barrier penetration compared to the target compound, which may exhibit reduced CNS activity due to the polar hydroxyl group .
- 3F-α-PVP: Contains a 3-fluorophenyl group. Fluorine substitution at the meta position alters binding affinity to monoamine transporters, showing potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters .
- Indanyl-α-PVP (3',4'-Trimethylene-α-PVP): Incorporates a bicyclic indanyl group instead of a monocyclic aryl ring.
Alkyl Chain and Pyrrolidine Modifications
- α-PHP (1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one) : Extends the alkyl chain to six carbons. Longer chains correlate with prolonged duration of action and increased potency .
- PV8 (1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one) : A seven-carbon analog, further extending the pharmacokinetic half-life but with higher risk of toxicity due to slower clearance .
Pharmacological and Toxicological Profiles
Monoamine Transporter Inhibition
- Target Compound : The hydroxyl and methoxy groups may reduce DAT/SERT/NET inhibition compared to fluorinated analogs like 3F-α-PVP, which exhibits full DAT/NET inhibition in vitro .
- MFPVP Hydrochloride: Fluorine substitution enhances DAT affinity, leading to pronounced stimulant effects .
Physicochemical Properties
Regulatory and Legal Status
- Target Compound : Likely regulated under analog laws (e.g., U.S. Federal Analog Act) due to structural similarity to Schedule I substances like α-PVP .
- Global Controls : 3F-α-PVP is listed in the UN Convention on Psychotropic Substances, while MFPVP and α-PHP are banned in multiple jurisdictions .
Research Implications
Comparative studies with fluorinated and alkylated analogs could elucidate structure-activity relationships in cathinone derivatives.
Preparation Methods
Ketone Formation
The phenyl ketone backbone is constructed via Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzene (isovanillin derivative) with valeroyl chloride. Aluminum trichloride (AlCl₃) serves as the Lewis catalyst in anhydrous dichloromethane at 0–5°C:
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 4-Hydroxy-3-methoxybenzene | 1.0 equiv |
| Valeroyl chloride | 1.2 equiv |
| AlCl₃ | 1.5 equiv |
| Solvent | CH₂Cl₂ (0.1 M) |
| Temperature | 0°C → RT, 12 h |
| Yield | 72–85% |
The product, 1-(4-hydroxy-3-methoxyphenyl)pentan-1-one, is isolated via aqueous workup and recrystallized from ethanol/water.
α-Bromination
The ketone undergoes electrophilic bromination at the α-carbon using bromine (Br₂) in the presence of catalytic AlCl₃:
Optimized Bromination Protocol
| Parameter | Value |
|---|---|
| Br₂ | 1.1 equiv |
| AlCl₃ | 0.1 equiv |
| Solvent | CH₂Cl₂ (0.2 M) |
| Reaction Time | 2 h at RT |
| Yield | 90–95% |
This step produces 2-bromo-1-(4-hydroxy-3-methoxyphenyl)pentan-1-one, which is used without purification due to its instability.
Pyrrolidine Substitution and Salt Formation
Nucleophilic Amination
The α-bromoketone reacts with pyrrolidine in diethyl ether or ethanol at room temperature:
General Procedure
- Dissolve α-bromoketone (1.0 equiv) in anhydrous Et₂O (0.3 M).
- Add pyrrolidine (2.2 equiv) dropwise under nitrogen.
- Stir for 6–24 h, monitor by TLC (hexane/EtOAc 4:1).
- Extract with 1 M HCl, basify with Na₂CO₃, and isolate the free base.
Typical Yields : 65–78% after column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 95:4:1).
Hydrochloride Salt Preparation
The free base is converted to the monohydrochloride salt using ethereal HCl:
Salt Formation Protocol
| Step | Details |
|---|---|
| Free Base Solubility | Dissolve in Et₂O (0.1 M) |
| HCl Addition | 2.0 M in Et₂O, until pH 1-2 |
| Precipitation | Filter, wash with Et₂O |
| Recrystallization | EtOH/Et₂O (1:3) |
| Final Yield | 89–93% |
Alternative Synthetic Routes
Grignard Reagent-Based Synthesis
Aryl magnesium bromide (from 4-hydroxy-3-methoxybromobenzene) reacts with δ-chlorovaleryl chloride to form the ketone, bypassing Friedel-Crafts limitations:
Advantages :
Disadvantages :
Reductive Amination
A published but less efficient route involves reductive amination of 1-(4-hydroxy-3-methoxyphenyl)pentan-1-one with pyrrolidine using sodium cyanoborohydride (NaBH₃CN) in methanol:
| Condition | Value |
|---|---|
| NaBH₃CN | 1.5 equiv |
| Reaction Time | 48 h at RT |
| Yield | 41–49% |
Industrial Scale-Up Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
